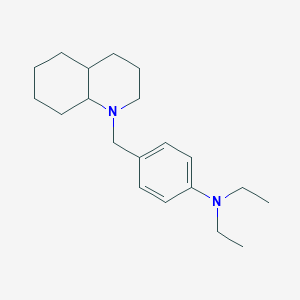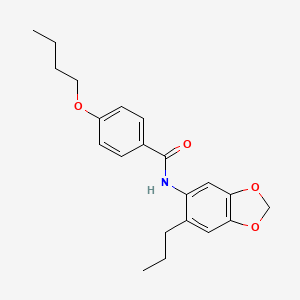![molecular formula C19H22N2O2S B5156005 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as EPTC and is primarily used as a herbicide. However, the compound has also shown promising results in various scientific studies, making it a crucial topic of discussion. In
Mécanisme D'action
The mechanism of action of 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in the growth and proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to have anti-inflammatory effects and has been shown to reduce the levels of certain inflammatory markers in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide in lab experiments is its potential as a novel anticancer agent. The compound has shown promising results in various studies and could be a potential treatment option for cancer patients. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been found to be toxic to certain cell lines, and its toxicity needs to be carefully monitored.
Orientations Futures
There are several future directions for the study of 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide. One direction is to further investigate the compound's anticancer properties and its potential as a treatment option for various types of cancer. Another direction is to study the compound's antifungal and antibacterial properties and its potential as an antimicrobial agent. Additionally, further research is needed to understand the compound's mechanism of action and its effects on various enzymes and proteins in the body.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide involves the reaction of 4-(1-piperidinylcarbonyl)aniline with ethyl isothiocyanate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to obtain the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has shown promising results in various scientific studies. The compound has been found to have potential anticancer properties and has been tested against various cancer cell lines. It has also been studied for its antifungal and antibacterial properties. Additionally, the compound has shown potential as an anti-inflammatory agent and has been tested in animal models for its effectiveness.
Propriétés
IUPAC Name |
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-17-12-15(13-24-17)18(22)20-16-8-6-14(7-9-16)19(23)21-10-4-3-5-11-21/h6-9,12-13H,2-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKBNYXFIDJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)


![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)